molecular formula C15H24O B578284 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 CAS No. 1219805-62-5

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2

Cat. No.: B578284
CAS No.: 1219805-62-5
M. Wt: 227.39 g/mol
InChI Key: NLZUEZXRPGMBCV-HSBDXKGESA-N
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Description

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is a synthetic organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with tert-butyl and methyl groups. This compound is widely used in various industries due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 typically involves the alkylation of phenol with tert-butyl and methyl groups. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective substitution at the desired positions on the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and alkylating agents into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 has numerous applications in scientific research:

    Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its role in preventing oxidative stress-related diseases.

    Industry: Utilized in the production of rubber, plastics, and other materials to enhance their durability and shelf life.

Mechanism of Action

The antioxidant effect of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and methyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but without deuterium substitution.

    2,6-DI(TERT-BUTYL)-4-ETHYLPHENOL: Ethyl group instead of methyl group.

    2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL: Isopropyl group instead of methyl group.

Uniqueness

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterparts.

Properties

CAS No.

1219805-62-5

Molecular Formula

C15H24O

Molecular Weight

227.39 g/mol

IUPAC Name

3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D

InChI Key

NLZUEZXRPGMBCV-HSBDXKGESA-N

Isomeric SMILES

[2H]CC(C)(C)C1=C(C(=C(C(=C1O)C(C)(C)C[2H])[2H])C([2H])([2H])[2H])[2H]

SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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